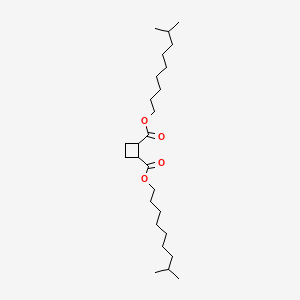
Diisodecyl-1,2-cyclobutanedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisodecyl-1,2-cyclobutanedicarboxylate: is an organic compound with the molecular formula C26H48O4. It is a diester derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diisodecyl-1,2-cyclobutanedicarboxylate typically involves the esterification of 1,2-cyclobutanedicarboxylic acid with isodecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Cyclobutanedicarboxylic acid+Isodecyl alcoholAcid catalystthis compound+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors equipped with distillation columns to continuously remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The product is then purified through distillation and other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: Diisodecyl-1,2-cyclobutanedicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 1,2-Cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry: Diisodecyl-1,2-cyclobutanedicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making them suitable for various applications such as coatings, adhesives, and sealants.
Biology and Medicine: While specific biological and medical applications of this compound are limited, its role as a plasticizer in medical devices and pharmaceutical packaging is significant. It ensures the flexibility and integrity of materials used in medical applications.
Industry: In the industrial sector, this compound is used in the manufacturing of flexible PVC products, including cables, flooring, and automotive interiors. Its ability to improve the mechanical properties of polymers makes it valuable in various industrial applications.
作用機序
The primary mechanism of action of Diisodecyl-1,2-cyclobutanedicarboxylate as a plasticizer involves its incorporation into polymer matrices, where it reduces intermolecular forces between polymer chains. This reduction in intermolecular forces increases the mobility of the polymer chains, resulting in enhanced flexibility and workability of the material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains.
類似化合物との比較
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications in flexible plastics.
Diisononyl phthalate (DINP): A plasticizer with similar properties and applications as Diisodecyl-1,2-cyclobutanedicarboxylate.
Diisopropyl 1,2-cyclobutanedicarboxylate: A similar compound with different alkyl groups.
Uniqueness: this compound is unique due to its specific ester structure derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other plasticizers may not perform as effectively.
特性
CAS番号 |
64011-40-1 |
|---|---|
分子式 |
C26H48O4 |
分子量 |
424.7 g/mol |
IUPAC名 |
bis(8-methylnonyl) cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-11-7-5-9-13-19-29-25(27)23-17-18-24(23)26(28)30-20-14-10-6-8-12-16-22(3)4/h21-24H,5-20H2,1-4H3 |
InChIキー |
UMYXQNSTAYTVQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCOC(=O)C1CCC1C(=O)OCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















